molecular formula C8H7NaO2S B13161678 sodium (E)-2-phenylethene-1-sulfinate

sodium (E)-2-phenylethene-1-sulfinate

Cat. No.: B13161678
M. Wt: 190.20 g/mol
InChI Key: FNCLSMPNYZVYKZ-UHDJGPCESA-M
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Description

Sodium (E)-2-phenylethene-1-sulfinate (CAS 130665-83-7) is a valuable organosulfur compound serving as a versatile building block in modern synthetic organic chemistry. Its primary research value lies in its role as a sulfinylating agent, enabling the efficient preparation of sulfinate esters and chiral sulfoxides . Sulfinate esters are crucial intermediates in various research fields, including pharmaceutical sciences and materials chemistry . The compound is generally represented as resonance structures with a polarized S-O or S⁺–O⁻ moiety, which contributes to its reactivity . A key transformation involves its use in nucleophilic substitution reactions, where it can be converted to sulfinate esters. These esters are pivotal precursors for the asymmetric synthesis of chiral sulfoxides via classical methods like the Andersen synthesis, which utilizes sulfinic acid esters with organomagnesium reagents . Chiral sulfoxides are privileged structures in medicinal chemistry and asymmetric synthesis. The compound is a sodium sulfinate salt, a class of reagents known for being more bench-stable, moisture-insensitive, and easier to handle compared to traditional sulfonyl chlorides . Researchers leverage sodium sulfinates as powerful precursors for constructing S-S, N-S, and C-S bonds, leading to diverse organosulfur compounds like thiosulfonates, sulfonamides, and sulfones . Its application extends to emerging areas such as sulfonyl radical-triggered reactions and photoredox catalysis . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H7NaO2S

Molecular Weight

190.20 g/mol

IUPAC Name

sodium;(E)-2-phenylethenesulfinate

InChI

InChI=1S/C8H8O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10);/q;+1/p-1/b7-6+;

InChI Key

FNCLSMPNYZVYKZ-UHDJGPCESA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-phenylethene-1-sulfinate typically involves the reaction of (E)-2-phenylethene-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sulfinic acid is neutralized by the sodium base to form the sodium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent.

    Reagents: (E)-2-phenylethene-1-sulfinic acid and a sodium base such as sodium hydroxide or sodium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium (E)-2-phenylethene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The phenylethene group can undergo electrophilic substitution reactions, where the phenyl ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.

    Substitution: Electrophiles such as halogens, nitrating agents; solvents like acetic acid or dichloromethane; room temperature to reflux conditions.

Major Products:

    Oxidation: Sodium (E)-2-phenylethene-1-sulfonate.

    Reduction: Sodium (E)-2-phenylethene-1-sulfide.

    Substitution: Various substituted phenylethene derivatives.

Scientific Research Applications

Sodium (E)-2-phenylethene-1-sulfinate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is utilized in the preparation of functional materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

    Biological Studies: It serves as a model compound in studies of sulfinate chemistry and its interactions with biological molecules.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of sodium (E)-2-phenylethene-1-sulfinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The sulfinate group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

    Pathways: The compound can participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

Structural Differences :

  • Core Structure : Sodium (E)-2-phenylethene-1-sulfinate contains a styrenic (vinylbenzene) backbone, whereas sodium 2-methylprop-2-ene-1-sulphonate features a methyl-substituted propene chain (CH₂=C(CH₃)-).
  • Functional Group : The former has a sulfinate (-SO₂⁻) group, while the latter contains a sulfonate (-SO₃⁻) group. Sulfinates are less oxidized than sulfonates, making them more reactive in radical or nucleophilic reactions .
Other Sulfinate/Sulfonate Analogues
  • Sodium Styrene Sulfonate (CAS 2695-37-6) : Shares a styrenic backbone but features a sulfonate group. Its applications include water-soluble polymers and ion-conductive materials.
  • Sodium Vinyl Sulfonate (CAS 3039-83-6) : Lacks the phenyl group but contains a sulfonate moiety, often used in coatings and adhesives.

Key Differentiators :

  • Sulfinates generally exhibit lower thermal stability but higher nucleophilicity than sulfonates.

Biological Activity

Sodium (E)-2-phenylethene-1-sulfinate is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to an ethene backbone with a phenyl substituent. The presence of the sulfonate group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethene sulfonate moiety may influence biochemical pathways, potentially modulating cellular processes and exhibiting therapeutic effects.

Enzyme Inhibition

The compound's sulfonate group may facilitate interactions with metalloenzymes, such as carbonic anhydrases. These enzymes play crucial roles in physiological processes, and inhibitors can be valuable in treating conditions like glaucoma or certain types of cancer. Preliminary studies indicate that related sulfamate compounds effectively inhibit these enzymes, suggesting potential for this compound in this context .

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonate compounds:

  • Antimicrobial Studies : A study investigated the antimicrobial effects of primary sulfamates against several bacterial strains, revealing MIC values that indicate moderate to strong activity against specific pathogens .
  • Enzyme Interaction : Research into the binding of sulfamate derivatives to carbonic anhydrases showed that these compounds can effectively coordinate with the active site zinc, enhancing their inhibitory potential. This mechanism could be relevant for this compound as well .
  • Synthesis and Reactivity : The synthesis of N-sulfonyloxy β-lactams demonstrated that related compounds could exhibit selective antibiotic properties, highlighting the broader implications of sulfonate chemistry in drug development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionOther Biological Effects
This compoundPotentially effective (needs confirmation)Possible inhibition of carbonic anhydrasesUnknown
Primary sulfamatesMIC: 5 µM - 10 µMStrong inhibitorsAntimicrobial properties
N-sulfonyloxy β-lactamsModerate activitySelective inhibitionAntibiotic effects

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